![molecular formula C15H10N2 B11887597 Indolo[2,3-a]quinolizine CAS No. 239-15-6](/img/structure/B11887597.png)
Indolo[2,3-a]quinolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolo[2,3-a]quinolizine is a heterocyclic compound that features a fused ring system combining an indole and a quinolizine moiety. This compound is of significant interest due to its presence in various natural products and its potential biological activities. The structure of this compound is characterized by a bicyclic system where the indole ring is fused to a quinolizine ring, forming a rigid and planar structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Indolo[2,3-a]quinolizine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the desired product . Another method includes the intramolecular cyclization of tryptamine derivatives under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Indolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted indoloquinolizines .
Wissenschaftliche Forschungsanwendungen
Indolo[2,3-a]quinolizine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Indolo[2,3-a]quinolizine involves its interaction with various molecular targets. For instance, it can modulate the activity of GABA and serotonin receptors, which are crucial in neurological processes . The compound’s rigid structure allows it to fit into specific binding sites on these receptors, influencing their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Indolo[2,3-b]quinolizine: Similar in structure but with different fusion points, leading to distinct chemical properties.
Indolo[2,3-c]quinolizine: Another structural isomer with unique biological activities.
Cuscutamine: An indoloquinolizine alkaloid with notable biological activity.
Uniqueness: Indolo[2,3-a]quinolizine is unique due to its specific ring fusion, which imparts distinct chemical reactivity and biological activity compared to its isomers . Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
239-15-6 |
|---|---|
Molekularformel |
C15H10N2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
indolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-10H |
InChI-Schlüssel |
CMLQXZNMSSZRCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CN4C=CC=CC4=C3N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


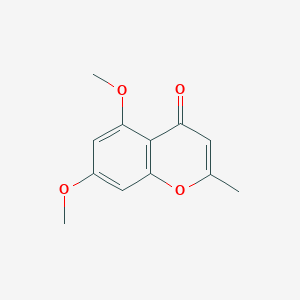
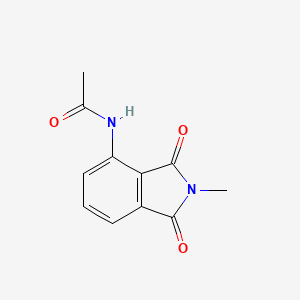
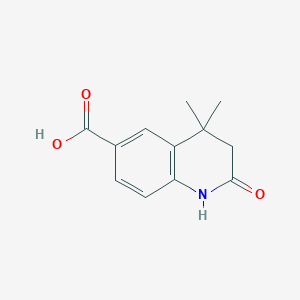

![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)

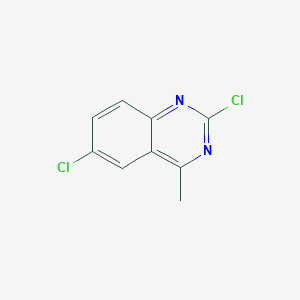
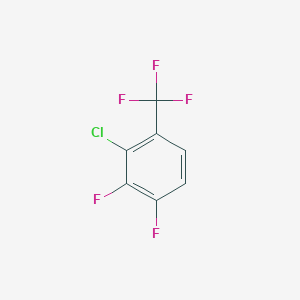
![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11887566.png)
![11h-Indeno[1,2-b]quinoxaline](/img/structure/B11887570.png)
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)
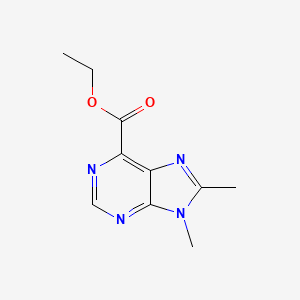
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)

